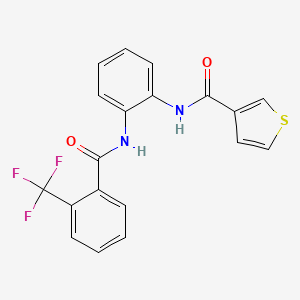

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide

Description

N-(2-(2-(Trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a benzamido scaffold with a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group is a strong electron-withdrawing moiety known to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry contexts .

Propriétés

IUPAC Name |

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2S/c20-19(21,22)14-6-2-1-5-13(14)18(26)24-16-8-4-3-7-15(16)23-17(25)12-9-10-27-11-12/h1-11H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDCFJQKUOKFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide typically involves the condensation of 2-(trifluoromethyl)benzoic acid with 2-aminophenylthiophene-3-carboxamide. This reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of advanced materials and electronic devices.

Mécanisme D'action

The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amide and thiophene groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifluoromethyl-substituted benzamido group and thiophene-3-carboxamide backbone. Below is a comparative analysis with structurally related analogs:

Key Findings from Analog Studies

Role of Electron-Withdrawing Groups :

- The -CF₃ group in the target compound likely enhances metabolic stability compared to -F or -CH₃ in analogs .

- Fluorine substituents (e.g., in 2-fluorophenyl derivatives) improve bioavailability but may offer less steric hindrance than -CF₃ .

The absence of an amino group in the target compound suggests a different mechanism of action, possibly relying on the benzamido group’s steric effects .

Biological Activity Trends :

- Thiophene-3-carboxamides with aromatic imine substituents (e.g., methoxy or methylphenyl in ) show broad-spectrum antimicrobial activity. The target compound’s trifluoromethyl group may amplify these effects due to increased lipophilicity and membrane penetration .

Activité Biologique

N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a trifluoromethyl group, and an amide linkage, which are known to influence its biological activity. The trifluoromethyl group, in particular, has been associated with enhanced potency in various pharmacological applications due to its unique electronic properties.

Antiinflammatory Properties

Research indicates that thiophene derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide have shown to inhibit the 5-lipoxygenase (5-LOX) enzyme, with some exhibiting IC50 values as low as 29.2 µM . The presence of specific substituents such as methyl and methoxy groups has been linked to increased anti-inflammatory activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Thiophene Derivative A | 29.2 | 5-LOX Inhibition |

| Thiophene Derivative B | 6.0 | Pro-inflammatory Cytokine Reduction |

Anticancer Activity

In vitro studies have demonstrated that thiophene-based compounds can inhibit the growth of various cancer cell lines. For example, certain derivatives have shown IC50 values ranging from 20 to 25 mm in growth inhibition assays against multiple human cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring can lead to enhanced anticancer properties.

The biological activity of N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-3-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : Compounds in this class inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.

- Cytokine Modulation : They can reduce pro-inflammatory cytokines like TNF-α and IL-6, which play critical roles in inflammation and cancer progression .

- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

- Anti-inflammatory Activity : A study involving a thiophene derivative demonstrated a significant reduction in paw edema in animal models when administered at doses of 20 mg/kg . This activity was attributed to the compound's ability to block mast cell degranulation.

- Anticancer Efficacy : Another case study reported that a structurally similar compound exhibited notable activity against breast cancer cells, with an IC50 value indicating potent antiproliferative effects .

Q & A

Basic Research Question

- In vitro antimicrobial screening : Use microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv or other resistant strains. Compare with control drugs (e.g., rifampicin).

- Cytotoxicity : Assess selectivity via mammalian cell lines (e.g., Vero cells) using MTT assays. Analogues with trifluoromethyl and thiophene moieties have shown MICs ≤1 µg/mL against TB strains .

What computational strategies are effective for predicting target engagement and binding modes of this compound?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like RXFP1 or mycobacterial enzymes. For example, trifluoromethyl groups may occupy hydrophobic pockets, while the thiophene ring engages in π-π stacking .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Free energy calculations (MM/PBSA) can quantify binding affinities .

How should structure-activity relationship (SAR) studies be structured to optimize pharmacokinetic properties?

Advanced Research Question

- Substituent variation : Modify the trifluoromethyl group to CF₃, Cl, or OCH₃ to assess effects on logP (e.g., Cl reduces solubility but enhances membrane permeability).

- Bioisosteric replacement : Replace thiophene with furan or pyridine to evaluate metabolic stability. In analogues, thiophene derivatives showed 2-fold higher half-lives in liver microsomes than furan counterparts .

- Data analysis : Use Hansch analysis or 3D-QSAR (CoMFA) to correlate structural features with activity .

How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Advanced Research Question

- Reproducibility checks : Verify assay conditions (e.g., pH, serum content) and compound purity (≥95% by HPLC). For example, a 10% yield compound (16g) in may require repurification to exclude impurities affecting activity .

- Orthogonal assays : Confirm enzyme inhibition (e.g., mycobacterial InhA) via fluorescence-based assays alongside cell-based MIC determinations. Discrepancies may arise from off-target effects .

What in vivo models are suitable for evaluating antifibrotic or anticancer efficacy of this compound?

Advanced Research Question

- Antifibrotic models : Use bleomycin-induced lung fibrosis in mice. Monitor collagen deposition (Masson’s trichrome staining) and antifibrotic gene expression (e.g., MMP-1, TIMP-1) via qPCR. RXFP1 agonists in reduced fibrosis by 40% at 10 mg/kg .

- Xenograft studies : Test tumor growth inhibition in nude mice implanted with cancer cell lines (e.g., HeLa). Thiophene-carboxamide derivatives in showed IC₅₀ values of 5–10 µM in vitro .

Which analytical techniques are recommended for quantifying this compound in plasma or tissue samples?

Basic Research Question

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (C18 columns).

- Quantification : LC-MS/MS with MRM transitions (e.g., m/z 450→312 for the parent ion). Calibration curves (1–1000 ng/mL) achieve R² >0.98. HRMS in validated analogues with <2 ppm mass error .

How does the trifluoromethyl group influence the compound’s metabolic stability and toxicity profile?

Advanced Research Question

- Metabolic stability : Conduct microsomal incubation assays (human/rat liver). The CF₃ group reduces oxidative metabolism; analogues showed t₁/₂ >60 mins in human microsomes vs. <30 mins for non-fluorinated derivatives .

- Toxicity : Screen for hERG inhibition (patch-clamp assays) and genotoxicity (Ames test). CF₃-containing compounds in had IC₅₀ >10 µM for hERG, indicating low cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.